molecular formula C16H20ClN3O2S B2878931 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 886954-95-6

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2878931
CAS No.: 886954-95-6
M. Wt: 353.87
InChI Key: HJXYBGYMQRENPI-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with 7-chloro and 4-methoxy groups, linked via a piperazine moiety to a butan-1-one chain. The chloro and methoxy substituents likely enhance lipophilicity and electronic effects, influencing receptor binding and metabolic stability.

Properties

IUPAC Name

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c1-3-4-13(21)19-7-9-20(10-8-19)16-18-14-12(22-2)6-5-11(17)15(14)23-16/h5-6H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXYBGYMQRENPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The cellular effects of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one are currently under investigation. Benzothiazole derivatives have been shown to inhibit the growth of M. tuberculosis, suggesting that they may have similar effects on other types of cells.

Molecular Mechanism

The molecular mechanism of action of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one is not yet fully understood. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis by interacting with the target DprE1.

Biological Activity

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one is a synthetic compound that belongs to a class of piperazine derivatives, which have been studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one can be represented as follows:

C17H22ClN3O2S\text{C}_{17}\text{H}_{22}\text{ClN}_3\text{O}_2\text{S}

This compound features a piperazine ring substituted with a benzo[d]thiazole moiety, which is known for its biological significance. The chloro and methoxy groups contribute to the compound's lipophilicity and overall biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit antimicrobial properties. In studies involving various bacterial strains, compounds similar to 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one demonstrated varying degrees of antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for treating neurodegenerative diseases like Alzheimer's . The reported IC50 values for related compounds indicate strong inhibitory effects, suggesting that 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one may also possess similar properties.

Anticancer Activity

Preliminary studies have indicated that compounds containing the benzo[d]thiazole moiety can inhibit cancer cell proliferation. The antiproliferative activity was evaluated using human cancer cell lines such as MCF7 (breast cancer), HT29 (colon cancer), and M21 (skin melanoma). The results showed that certain derivatives could significantly reduce cell viability, with IC50 values indicating their potency .

The biological activities of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one are likely mediated through multiple mechanisms:

  • Receptor Binding : The piperazine structure may facilitate binding to various receptors in the central nervous system, potentially influencing neurotransmitter levels.
  • Enzyme Interaction : As noted, inhibition of enzymes like AChE could lead to increased levels of acetylcholine, enhancing cholinergic transmission.
  • Cell Cycle Arrest : The anticancer properties may be attributed to the ability of the compound to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of related compounds:

StudyCompoundActivityIC50 Value
7lAChE Inhibition0.63 µM
PIB-SOsAntiproliferative (MCF7)5 µM
Urease InhibitionStrong Inhibitory ActivityN/A

These findings underscore the potential therapeutic applications of compounds structurally related to 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) Benzothiazole Substitutions
  • 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one (): Differs by lacking the 7-chloro and 4-methoxy groups.
  • Compound 13 (): Features a benzo[d]thiazole without substituents, linked to a 4-chlorophenyl-piperazine. The simpler structure may result in reduced metabolic stability compared to the target’s methoxy group, which could slow oxidative degradation .
b) Piperazine Modifications
  • 1-(4-(3,5-bis(trifluoromethyl)phenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 9, ): Replaces benzothiazole with a thiophene and introduces trifluoromethyl groups on the piperazine. The electron-withdrawing CF₃ groups enhance solubility but may reduce blood-brain barrier penetration compared to the target’s chloro-methoxy benzothiazole .
  • 2-Methyl AP-237 (): Contains a 3-phenylprop-2-en-1-yl group on piperazine.

Physicochemical Properties

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) Substituents (Benzothiazole/Piperazine) Melting Point (°C) ESI-MS (m/z)
Target Compound* ~407.9 (calculated) 7-Cl, 4-OCH₃ N/A N/A
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one () 335.8 4-Cl N/A N/A
Compound 13 () 405.3 None (benzo[d]thiazole) N/A N/A
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (1g, ) 638.1 3-CF₃, hydrazinyl 205–207 638.1

*Note: Target compound data inferred from structural analogs.

  • Lipophilicity : The 7-chloro and 4-methoxy groups increase LogP compared to unsubstituted benzothiazoles (e.g., Compound 13), enhancing membrane permeability but possibly reducing aqueous solubility .
  • Spectroscopy : The methoxy group would produce distinct ¹H-NMR signals (~δ 3.8–4.0 ppm) absent in chloro-only analogs () .

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